methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-indole-4-carboxylate
- Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate
Uniqueness
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the indole ring influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an indole ring structure with a methyl ester group at the 4-position and a trifluoromethyl group at the 6-position. Its molecular formula is C11H8F3NO2, with a molecular weight of approximately 251.18 g/mol. The trifluoromethyl group enhances metabolic stability and bioactivity, contributing to the compound's efficacy in biological systems.
Antimicrobial Activity
Indole derivatives, including this compound, have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit various microbial strains, suggesting potential applications in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies demonstrate that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, modifications to the indole structure have led to compounds with significantly improved IC50 values against various cancer cell lines .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 6-(CF3)-indole-4-carboxylate | MCF-7 | TBD |
Compound A | A549 | 15.3 |
Compound B | HepG2 | 3.01 |
The biological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors. Molecular docking studies reveal its binding affinity with various proteins, which is crucial for understanding its pharmacodynamics.
Case Studies
Case Study 1: HIV-1 Integrase Inhibition
A study explored the efficacy of indole derivatives as inhibitors of HIV-1 integrase, highlighting the potential of this compound in antiviral therapy. The compound demonstrated significant inhibition with an IC50 value comparable to existing antiviral agents .
Case Study 2: Anticancer Efficacy
In a preclinical trial, this compound was evaluated against several cancer cell lines. Results indicated that structural modifications could enhance its anticancer activity, leading to the development of more potent derivatives .
Properties
CAS No. |
1352905-52-2 |
---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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